3-Aminopyridine-2-carboxylic acid methyl ester N-oxide
Overview
Description
3-Aminopyridine-2-carboxylic acid methyl ester N-oxide is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an amino group at the third position, a carboxylic acid methyl ester group at the second position, and an N-oxide group on the pyridine ring. It is used primarily as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Aminopyridine-2-carboxylic acid methyl ester involves the reaction of pyridine-2-carboxylic acid methyl ester with ammonia. The process typically involves dissolving pyridine-2-carboxylic acid methyl ester in a suitable solvent, such as chloroform or dichloromethane, and then adding an excess of ammonia. The reaction mixture is stirred at an appropriate temperature until the reaction is complete, followed by filtration and drying to obtain the product .
Industrial Production Methods
Industrial production of 3-Aminopyridine-2-carboxylic acid methyl ester N-oxide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-2-carboxylic acid methyl ester N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Further oxidized products of the N-oxide group.
Reduction: The parent amine, 3-Aminopyridine-2-carboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminopyridine-2-carboxylic acid methyl ester N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopyridine-2-carboxylic acid methyl ester N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, potentially affecting the activity of enzymes and other proteins. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine-2-carboxylic acid methyl ester: Lacks the N-oxide group, making it less reactive in certain redox reactions.
2-Aminopyridine-3-carboxylic acid methyl ester: Positional isomer with different chemical properties and reactivity.
4-Aminopyridine-2-carboxylic acid methyl ester: Another positional isomer with distinct reactivity patterns.
Uniqueness
3-Aminopyridine-2-carboxylic acid methyl ester N-oxide is unique due to the presence of the N-oxide group, which imparts distinct redox properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.
Properties
IUPAC Name |
methyl 3-amino-1-oxidopyridin-1-ium-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(10)6-5(8)3-2-4-9(6)11/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWQCQJDXWSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=[N+]1[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572061 | |
Record name | Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213208-44-7 | |
Record name | Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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